Nickel--pyridine (1/1)
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Overview
Description
Nickel–pyridine (1/1) is a coordination complex where nickel is bonded to pyridine, a six-membered aromatic heterocycle containing nitrogen. Pyridine acts as a ligand, coordinating to the nickel ion through its nitrogen atom. This compound is of significant interest due to its stability and versatility in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel–pyridine complexes can be synthesized through the reaction of nickel salts with pyridine in organic solvents. For instance, combining nickel chloride with pyridine in an organic solvent like ethanol can yield the desired complex . The reaction is typically carried out under ambient conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of nickel–pyridine complexes often involves similar methods but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Nickel–pyridine complexes undergo various chemical reactions, including:
Oxidation and Reduction: These complexes can participate in redox reactions, where the nickel ion changes its oxidation state.
Substitution Reactions: Pyridine ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like sodium borohydride and hydrazine are often used.
Substitution: Ligands such as phosphines and amines can replace pyridine under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel oxides, while substitution reactions can produce a variety of nickel-ligand complexes .
Scientific Research Applications
Nickel–pyridine complexes have a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which nickel–pyridine complexes exert their effects involves coordination chemistry. The nickel ion can interact with various substrates through its coordination sites, facilitating chemical transformations. In biological systems, these complexes may interact with biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Nickel–bipyridine: Another nickel complex with bipyridine as the ligand.
Nickel–phenanthroline: A complex where phenanthroline acts as the ligand.
Nickel–terpyridine: A complex with terpyridine as the ligand.
Uniqueness: Nickel–pyridine complexes are unique due to the simplicity and versatility of pyridine as a ligand. Pyridine’s ability to stabilize various oxidation states of nickel and its ease of substitution make these complexes particularly valuable in both research and industrial applications .
Properties
CAS No. |
568550-22-1 |
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Molecular Formula |
C5H5NNi |
Molecular Weight |
137.79 g/mol |
IUPAC Name |
nickel;pyridine |
InChI |
InChI=1S/C5H5N.Ni/c1-2-4-6-5-3-1;/h1-5H; |
InChI Key |
SSDIIKNSUCERSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.[Ni] |
Origin of Product |
United States |
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